Synthesis and Characterization of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate: A Comprehensive Guide
Synthesis and Characterization of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline N-oxides represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][2][3] Their function as bioreductive prodrugs makes them particularly valuable in the development of targeted therapies for hypoxic tumors.[1] This guide provides an in-depth, practical framework for the synthesis and comprehensive characterization of a specific derivative, 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a robust resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Quinoxaline N-Oxide Core
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone of many pharmacologically active compounds.[4][5] The introduction of one or more N-oxide functionalities dramatically enhances the chemical and biological diversity of this scaffold.[6] Quinoxaline 1,4-dioxides, in particular, have been extensively studied and are known to act as hypoxia-activated prodrugs, where the N-oxide groups are enzymatically reduced in low-oxygen environments (characteristic of solid tumors) to release cytotoxic species.[1]
The target molecule of this guide, 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, is a quinoxaline monoxide. While the 1,4-dioxide derivatives are more common, monoxides are also of significant interest. They can exhibit distinct reactivity and pharmacological profiles. The strategic placement of a methyl group at the C2 position and a methoxycarbonyl group at the C3 position provides specific steric and electronic properties, offering a valuable building block for further chemical modification and drug development.
This document serves as a technical manual, detailing a reliable synthetic route and the multifaceted analytical workflow required to confirm the identity, structure, and purity of the title compound.
Synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
The most direct and widely adopted method for synthesizing quinoxaline N-oxides is the Beirut reaction. This reaction involves the condensation of benzofurazan-1-oxide (benzofuroxan) with a 1,3-dicarbonyl compound or its equivalent. In our case, methyl acetoacetate serves as the ideal β-keto ester partner.
Proposed Reaction Mechanism
The reaction proceeds through a well-established pathway. The initial step involves the nucleophilic attack of the enolate of methyl acetoacetate onto one of the nitrogen atoms of benzofurazan-1-oxide. This is followed by a ring-opening of the furoxan ring, subsequent cyclization, and dehydration to yield the stable aromatic quinoxaline N-oxide structure. The use of a basic catalyst, such as piperidine or triethylamine, is crucial for facilitating the initial enolate formation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be self-validating, with clear checkpoints and explanations for each step.
Reagents and Materials:
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Benzofurazan-1-oxide
-
Methyl acetoacetate (freshly distilled)
-
Anhydrous Ethanol (or Methanol)
-
Piperidine (or Triethylamine)
-
Silica Gel (230-400 mesh) for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzofurazan-1-oxide (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of benzofuroxan).
-
Causality: Anhydrous ethanol is used as the solvent to ensure the reactivity of the base and prevent unwanted side reactions with water.
-
-
Addition of Reactants: To the stirred solution, add methyl acetoacetate (1.1 eq.). The slight excess of the β-keto ester ensures the complete consumption of the benzofurazan-1-oxide starting material.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Causality: Piperidine acts as a base to deprotonate the α-carbon of methyl acetoacetate, generating the nucleophilic enolate required to initiate the reaction.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Trustworthiness: TLC monitoring (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) allows for the visualization of the consumption of starting materials and the formation of the product spot, preventing premature or unnecessarily long reaction times.
-
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the crude solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.
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Purification: The crude product should be purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.
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Causality: Column chromatography is essential to remove any unreacted starting materials, the catalyst, and any potential side products, ensuring high purity of the final compound.
-
-
Final Product: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the resulting solid under vacuum to obtain the final product. Record the final mass and calculate the percentage yield.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.
Characterization of the Synthesized Compound
Confirming the structure and purity of the synthesized molecule is paramount. A multi-technique approach provides orthogonal data, leading to an unambiguous assignment.
Spectroscopic and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For the target molecule, we expect to see distinct signals for the methyl protons, the methoxy protons, and the four aromatic protons on the benzo-fused ring. The splitting patterns and coupling constants of the aromatic protons are particularly diagnostic for confirming the substitution pattern.[7][8]
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¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, including the quaternary carbons of the quinoxaline core and the carbonyl carbon of the ester group.[9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the C=O stretch of the methoxycarbonyl group, the N-O stretch characteristic of the N-oxide, C=N and C=C stretches within the aromatic system, and C-H stretches.[9][11]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. This allows for the confirmation of the elemental composition and provides the most definitive evidence of the compound's identity.[12][13]
X-ray Crystallography: If a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This is the gold standard for structural characterization.[14]
Expected Analytical Data
The following tables summarize the expected quantitative data for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (C₁₁H₁₀N₂O₃).
Table 1: Predicted NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ~ 2.8 | Singlet | 3H | C2-CH₃ | |
| ~ 4.0 | Singlet | 3H | O-CH₃ | |
| ~ 7.6 - 7.9 | Multiplet | 3H | Aromatic-H | |
| ~ 8.5 | Doublet of doublets | 1H | Aromatic-H (H8) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~ 15 | C2-CH₃ | |||
| ~ 53 | O-CH₃ | |||
| ~ 118 - 145 | 8 Aromatic Carbons |
| | ~ 165 | | | C=O (Ester) |
Table 2: Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Value | Assignment |
|---|---|---|
| FT-IR | ~ 1730 cm⁻¹ | C=O Stretch (Ester) |
| ~ 1350 cm⁻¹ | N-O Stretch | |
| ~ 1600, 1480 cm⁻¹ | C=C/C=N Aromatic Stretch |
| HRMS (ESI+) | m/z 219.0764 | [M+H]⁺ (Calculated for C₁₁H₁₁N₂O₃⁺) |
Characterization Workflow Diagram
Caption: Comprehensive workflow for the characterization of the synthesized compound.
Conclusion and Future Outlook
This guide has outlined a robust and reproducible methodology for the synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate via the Beirut reaction, a cornerstone of quinoxaline N-oxide chemistry. We have also detailed a comprehensive analytical workflow, blending spectroscopic and spectrometric techniques to ensure the unambiguous characterization of the final product.
The expertise-driven approach, emphasizing the rationale behind procedural steps, is intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel analogues. As a member of the pharmacologically significant quinoxaline N-oxide family, the title compound serves as a valuable platform for further investigation in drug discovery, particularly in the development of next-generation therapeutics targeting bacterial infections and cancer.[2][6]
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